molecular formula C23H21N3O3S B12158916 ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12158916
M. Wt: 419.5 g/mol
InChI Key: AGBMJEJNRYNCDI-UHFFFAOYSA-N
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Description

Background and Significance

Definition and Importance of Ethyl (2-{[(2-Phenyl-1H-Indol-1-yl)Acetyl]Amino}-1,3-Thiazol-4-yl)Acetate

This compound is a heterocyclic hybrid compound combining indole and thiazole pharmacophores. Its molecular formula, $$ \text{C}{23}\text{H}{21}\text{N}{3}\text{O}{3}\text{S} $$, reflects a complex architecture featuring an indole core substituted with a phenyl group at position 2, linked via an acetamide bridge to a thiazole ring bearing an ethyl ester moiety. This structural complexity enables diverse non-covalent interactions, making it a subject of interest in medicinal chemistry for targeted drug design.

The compound’s significance lies in its dual heterocyclic framework. Indole derivatives are renowned for modulating biological pathways such as enzyme inhibition and receptor binding, while thiazoles contribute to metabolic stability and bioavailability. Hybridization of these motifs potentiates synergistic effects, as demonstrated in recent studies on analogous structures showing anticancer and α-glucosidase inhibitory activities.

Historical Context of Heterocyclic Compounds in Research

Heterocyclic compounds have dominated pharmaceutical research since the 19th century, with seminal discoveries like quinine (1817) and penicillin (1928) underscoring their therapeutic value. The indole scaffold, first isolated from indigo in 1866, became a cornerstone in drug discovery following the synthesis of tryptophan (1901) and serotonin (1948). Thiazoles gained prominence after the discovery of thiamine (vitamin B1) in 1926, with modern applications spanning antibiotics (e.g., sulfathiazole) and kinase inhibitors.

The fusion of indole and thiazole systems represents a 21st-century innovation, driven by advances in click chemistry and transition-metal catalysis. Such hybrids exploit the planar aromaticity of indoles for DNA intercalation and the electron-rich thiazole for hydrogen bonding, enabling multitarget engagement.

Chemical Classification

Heterocyclic Compound Classification

Heterocycles are classified by ring size, saturation, and heteroatom composition. This compound belongs to the following categories:

  • Bicyclic heterocycle : Contains a fused indole (benzopyrrole) and a monocyclic thiazole.
  • Neutral heteroatoms : Nitrogen in both rings (pyrrolic N in indole, thiazolic N and S).
  • Unsaturated system : All rings exhibit full π-conjugation, critical for electronic interactions.

Table 1 : Key Heterocyclic Attributes of the Compound

Feature Indole Moiety Thiazole Moiety
Ring Size Bicyclic (6+5 membered) Monocyclic (5 membered)
Heteroatoms 1 Nitrogen 1 Nitrogen, 1 Sulfur
Aromaticity Yes Yes
Common Pharmacophores Serotonin mimetic Thiamine analog

Indole-Thiazole Hybrid Compounds

Indole-thiazole hybrids leverage complementary bioactivity profiles:

  • Indole : Modulates serotonin receptors, inhibits kinases, and intercalates DNA.
  • Thiazole : Enhances metabolic stability and binds metal ions in enzymatic active sites.

Recent studies highlight their efficacy against malignancies and metabolic disorders. For instance, 2-phenylindole derivatives linked to imidazolethione showed superior cytotoxicity to doxorubicin in breast adenocarcinoma cells (IC~50~ = 1.2 µM vs. 2.5 µM). Similarly, thiazole-linked triazoles exhibited nanomolar α-glucosidase inhibition, surpassing acarbose by 118-fold.

IUPAC Nomenclature and Systematic Naming

The systematic name is constructed as follows:

  • Parent chain : Thiazole (position 4) with an ethyl acetate substituent.
  • Substituents :
    • At thiazole position 2: Acetamide group bearing a 2-phenylindole moiety.
    • Indole substitution: Phenyl group at position 2.

The name adheres to IUPAC priorities:

  • Ethyl (ester group) → acetate (carboxylic acid derivative).
  • Thiazol-4-yl (ring position) → amino (amide linkage).
  • 2-Phenyl-1H-indol-1-yl (N-substituted indole).

Research Objectives

Current Research Focus Areas

  • Synthetic Optimization : Developing regioselective routes to minimize isomeric byproducts. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous triazole-indole hybrids.
  • Biological Screening : Prioritizing targets validated for indole-thiazole systems:
    • α-Glucosidase (antidiabetic).
    • Topoisomerase II (anticancer).
    • Kinase signaling pathways (anti-inflammatory).
  • Computational Modeling : Molecular docking studies to predict binding modes in enzyme active sites. For example, compound 11d in a related series showed −9.2 kcal/mol binding energy to α-glucosidase.

Importance in Academic Studies

  • Chemical Biology : Serves as a probe to study enzyme allostery and protein-ligand dynamics.
  • Drug Discovery : Represents a lead compound for dual-target therapies in oncology and diabetology.
  • Materials Science : π-Conjugated systems may have optoelectronic applications in organic semiconductors.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2-phenylindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C23H21N3O3S/c1-2-29-22(28)13-18-15-30-23(24-18)25-21(27)14-26-19-11-7-6-10-17(19)12-20(26)16-8-4-3-5-9-16/h3-12,15H,2,13-14H2,1H3,(H,24,25,27)

InChI Key

AGBMJEJNRYNCDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagent Stoichiometry

Step 1: Acetylation of 2-Phenyl-1H-Indole

  • Reagents : 2-Phenyl-1H-indole (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (2.5 equiv).

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 6 hours.

  • Yield : 92% after column chromatography (hexane/ethyl acetate, 7:3).

Step 2: Thiazole Coupling

  • Reagents : Ethyl 2-aminothiazol-4-ylacetate (1.0 equiv), (2-phenyl-1H-indol-1-yl)acetyl chloride (1.1 equiv).

  • Conditions : THF, 0°C, 12 hours.

  • Yield : 78% after recrystallization (ethanol/water).

Solvent and Temperature Optimization

Source identifies THF as optimal for thiazole coupling due to its ability to solubilize polar intermediates while minimizing side reactions. Elevated temperatures (>40°C) promote dimerization, reducing yields by 15–20%.

Process Optimization and Yield Enhancement

Catalytic and Solvent Systems

ParameterOptimal ConditionYield Impact
Solvent THFMaximizes solubility
Catalyst TriethylamineNeutralizes HCl byproduct
Temperature 0–25°CPrevents decomposition

Microwave-Assisted Synthesis

Adapting methods from, microwave irradiation (150 W, 100°C) reduces thiazole cyclization time to 30 minutes, achieving 85% yield compared to 72% under conventional heating.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, indole-NH), 7.65–7.23 (m, 9H, aromatic), 4.31 (q, 2H, -OCH2CH3), 3.89 (s, 2H, thiazole-CH2).

  • FT-IR : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiazole C-N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms chemical purity >99.5%, with impurities (e.g., unreacted indole) below 0.1%.

Scale-Up Considerations and Industrial Feasibility

Large-Sbatch Production

Pilot-scale batches (10 kg) using the method in demonstrate consistent yields (75–78%) with impurity profiles meeting ICH guidelines. Key adjustments include:

  • Solvent Volume : 3 volumes of THF per kg of starting material.

  • Crystallization : Ethanol/water (4:1) at 5°C to isolate pure product.

Stability Profiling

The compound degrades by <2% over 6 months under accelerated conditions (40°C, 75% RH), confirming suitability for long-term storage .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.

Reaction Conditions Products Key Observations
Acidic (HCl, reflux)(2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acidComplete hydrolysis within 6–8 hours; confirmed via TLC and NMR.
Basic (NaOH, aqueous ethanol)Sodium salt of the carboxylic acidFaster reaction (2–3 hours); product isolated by acid precipitation.

Comparative studies with analogous thiazole-indole esters (e.g., 6-fluoro and 4-methoxy derivatives) show similar hydrolysis rates, with electron-withdrawing substituents slightly accelerating the process.

Nucleophilic Substitution at the Acetylamino Group

The acetylated amino group on the thiazole ring participates in nucleophilic substitutions, enabling structural diversification.

Reagent Conditions Products Biological Relevance
Hydrazine hydrateEthanol, reflux, 12 hoursHydrazide derivativeEnhanced antimicrobial activity reported in related compounds .
Primary amines (e.g., methylamine)DMF, 80°C, catalytic Hünig’s baseSubstituted amide derivativesImproved solubility profiles for drug formulation .

For example, reaction with hydrazine yields a hydrazide intermediate, which can further react with aldehydes to form hydrazone derivatives . This pathway is critical for generating combinatorial libraries for drug discovery.

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution at the C-3 position, retaining the thiazole core’s integrity.

Reagent Conditions Products Notes
Bromine (Br₂)CH₂Cl₂, 0°C, 1 hour3-Bromo-indole-substituted derivativeRegioselectivity confirmed via NOESY experiments.
Nitration (HNO₃/H₂SO₄)0°C to RT, 2 hours3-Nitro-indole-substituted derivativeRequires strict temperature control to avoid byproducts.

These reactions enable the introduction of halogens or nitro groups, which are pivotal for structure-activity relationship (SAR) studies in medicinal chemistry.

Thiazole Ring Functionalization

The thiazole ring participates in alkylation and cross-coupling reactions.

Reaction Type Reagents/Catalysts Products Applications
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O4-Aryl-substituted thiazole derivativesExpands π-conjugation for optoelectronic applications .
AlkylationMethyl iodide, K₂CO₃, DMF4-Methylthiazole derivativeImproves metabolic stability in pharmacokinetic studies.

For instance, Suzuki coupling introduces aryl groups at the thiazole’s 4-position, modulating electronic properties without affecting the indole moiety .

Reduction and Oxidation Reactions

Selective reduction/oxidation of functional groups has been explored:

Target Group Reagent Conditions Outcome
Ester to alcoholLiAlH₄Anhydrous THF, 0°CPrimary alcohol formation (85% yield).
Indole C2–C3 double bondH₂, Pd/CEthanol, RT, 12 hoursSaturation of the indole ring to indoline (partial conversion).

Reduction of the ester to alcohol enhances hydrogen-bonding capacity, potentially improving target binding affinity.

Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Reagent Conditions Product Significance
Phosphorus oxychlorideReflux, 6 hoursThiazolo[4,5-b]indole derivativeNovel heterocyclic systems with reported anticancer activity .
ThioureaEthanol, NaOEt, refluxThioxopyrimidinone hybridDual-action antimicrobial and antitumor scaffolds .

For example, cyclocondensation with thiourea yields thioxopyrimidinone hybrids, validated via ¹H/¹³C NMR and mass spectrometry .

Key Comparative Insights from Analogues

  • Fluoro-substituted analogue (): Enhanced electrophilic substitution rates due to fluorine’s inductive effects.

  • Methoxy-substituted analogue (): Slower hydrolysis kinetics attributed to steric hindrance from the methoxy group.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has been studied for its potential therapeutic effects in various diseases:

  • Anticancer Activity :
    • Several studies have indicated that compounds containing indole and thiazole moieties exhibit significant anticancer properties. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro.
    • A study demonstrated that derivatives of this compound could induce apoptosis in specific cancer cell lines, suggesting a mechanism involving mitochondrial pathways and caspase activation.
  • Antimicrobial Properties :
    • The thiazole ring is known for its antimicrobial activity. Research has indicated that this compound exhibits activity against a range of bacterial and fungal pathogens.
    • A comparative study showed that the compound had lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria compared to standard antibiotics.
  • Anti-inflammatory Effects :
    • Inflammation plays a critical role in various chronic diseases. The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing markers of inflammation such as TNF-alpha and IL-6 in animal models.
    • Case studies indicated that treatment with this compound led to significant reductions in paw edema in rat models, suggesting its efficacy as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/ModelsObserved EffectsReference
AnticancerVarious cancer cell linesInduced apoptosis[Source 1]
AntimicrobialGram-positive bacteriaLower MICs than standard antibiotics[Source 2]
Anti-inflammatoryRat paw edema modelReduced edema and inflammatory markers[Source 3]

Case Studies

  • Study on Anticancer Mechanisms :
    • A research team investigated the effect of this compound on breast cancer cells. They found that the compound inhibited cell growth by inducing cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates.
  • Antimicrobial Efficacy Evaluation :
    • In a clinical setting, the compound was tested against clinical isolates from patients with skin infections. Results showed that it effectively inhibited the growth of resistant strains of Staphylococcus aureus.
  • In Vivo Anti-inflammatory Study :
    • An experimental study assessed the anti-inflammatory potential of the compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to controls, supporting its use as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity by binding to the active site.

    Pathways Involved: The compound can interfere with signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anti-cancer research.

Comparison with Similar Compounds

Key Observations :

  • Indole vs. Benzene Substitution : The indole-phenyl group in the target compound may confer stronger π-π stacking interactions in biological targets compared to nitrobenzoyl or sulfonyl substituents .
  • Amino Linkers: The acetyl amino bridge in the target compound offers flexibility for hydrogen bonding, whereas sulfonamide or nitro groups prioritize steric and electronic effects .

Key Observations :

  • The target compound requires multi-step synthesis with moderate yields, similar to other bi-heterocyclic derivatives .
  • Sulfonylation and click chemistry offer higher efficiency but lack the indole moiety’s pharmacological versatility .

Key Observations :

  • The indole moiety increases LogP by ~2.6 units compared to the precursor, enhancing blood-brain barrier penetration .
  • Sulfonyl derivatives exhibit higher thermal stability due to strong intermolecular forces .

Biological Activity

Ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate, a compound with a complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C23_{23}H21_{21}N3_{3}O3_{3}S
  • Molecular Weight : 419.5 g/mol
  • CAS Number : 930046-98-3

The structure includes an indole moiety, which is known for its diverse biological activities, and a thiazole ring that contributes to its pharmacological profile.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

In Vitro Studies

In a recent study, the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antifungal Activity

The compound also showed promising antifungal activity. It was tested against various fungal strains with the following MIC values:

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger32

These findings suggest that this compound could be a potential candidate for treating fungal infections .

Cytotoxic Activity

The cytotoxic effects of the compound were assessed using several cancer cell lines. The results indicated varying degrees of cytotoxicity:

Cell LineIC50_{50} (µM)
A549 (lung cancer)5.0
HeLa (cervical cancer)10.0
MCF7 (breast cancer)15.0

The compound exhibited preferential suppression of rapidly dividing cancer cells compared to non-tumor cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, this compound has been investigated for anti-inflammatory effects. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Studies

A notable case study involved the administration of this compound in a murine model of inflammation. The results indicated a marked reduction in paw edema and histological improvement in tissue samples compared to control groups. This suggests that the compound may have therapeutic potential in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiazole and indole precursors. A validated approach involves refluxing 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole-2-carboxylate analogs in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent). For example, derivatives of similar indole-thiazole hybrids were synthesized by reacting 2-aryl-aminothiazol-4(5H)-one with 3-formyl-indole-2-carboxylic acid under reflux, yielding crystalline products after recrystallization (DMF/acetic acid) . Key variables affecting yield include reaction time (3–5 hours), stoichiometric ratios (1:1.1 molar ratio of thiazole to indole precursor), and catalyst concentration.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the thiazole and indole rings. For instance, analogous compounds showed distinct peaks for acetylated amino groups (δ 2.1–2.3 ppm) and thiazole protons (δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) provides absolute stereochemical confirmation. A related thiochromen-2-yl acetate derivative was resolved with an R factor of 0.044, confirming bond lengths and angles .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Thiazole-indole hybrids often show MIC values <50 µg/mL .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with similar substituents exhibited IC50_{50} values ranging from 10–50 µM .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric substrates.

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives.
  • Structural-Activity Relationships (SAR) : Compare analogs with varying substituents (e.g., halogenated vs. methoxy groups) to identify critical pharmacophores. For example, 4-bromophenyl derivatives showed enhanced anticancer activity over methoxy variants .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 active site). Docking poses for similar compounds revealed hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .

Q. What strategies optimize the synthetic yield and scalability of this compound for preclinical studies?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to sodium acetate (e.g., p-toluenesulfonic acid) to reduce reaction time.
  • Solvent Optimization : Replace acetic acid with greener solvents (e.g., ethanol/water mixtures) while maintaining reflux efficiency .
  • Purification Protocols : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for higher recovery (>85% purity) .

Q. How can researchers assess the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer :
  • Degradation Studies : Conduct hydrolysis/photolysis experiments (e.g., pH 4–9, UV light) to identify breakdown products. Monitor via LC-MS/MS .
  • Bioaccumulation Assays : Use OECD 305 guidelines to measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna).
  • Toxicity Profiling : Evaluate acute/chronic effects on algae (OECD 201) and zebrafish embryos (FET test). EC50_{50} values <1 mg/L indicate high ecological risk .

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